![molecular formula C26H27N5O4 B2906352 benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844825-36-1](/img/structure/B2906352.png)
benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The compound exhibits promising antiviral properties. Researchers have explored its potential as an inhibitor of viral replication, particularly against RNA viruses. In vitro studies have demonstrated its efficacy in reducing viral load and inhibiting key viral enzymes. Further investigations are needed to validate its effectiveness against specific viruses and to explore potential clinical applications .
Anti-Inflammatory and Immunomodulatory Effects
“AKOS001412459” has shown anti-inflammatory activity by modulating immune responses. It suppresses pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and allergic conditions. Preclinical studies suggest that it may regulate immune cell function and attenuate autoimmune responses .
Cancer Research
Researchers have investigated the compound’s role in cancer therapy. It exhibits cytotoxic effects against various cancer cell lines, including solid tumors and hematological malignancies. Its mechanism of action involves disrupting cell cycle progression, inducing apoptosis, and inhibiting angiogenesis. Clinical trials are ongoing to evaluate its potential as an adjunct to existing cancer treatments .
Neuroprotection and Neurodegenerative Diseases
“AKOS001412459” has neuroprotective properties, potentially mitigating neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. Studies suggest its relevance in neurodegenerative disorders like Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). Researchers are exploring its ability to enhance neuronal survival and synaptic plasticity .
Cardiovascular Applications
The compound shows promise in cardiovascular research. It may protect against ischemic injury, reduce oxidative stress, and improve endothelial function. Animal studies indicate its potential to prevent myocardial infarction and attenuate atherosclerosis. Clinical trials are needed to validate its cardioprotective effects .
Antimicrobial Properties
“AKOS001412459” exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential enzymes. Researchers are investigating its potential as an alternative to conventional antibiotics, especially in the context of antibiotic-resistant strains .
Applications in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for diverse modifications, making it valuable for creating novel molecules. Researchers have utilized it in the synthesis of pharmaceutical intermediates, agrochemicals, and materials with specific properties .
Future Prospects
As research continues, “AKOS001412459” may find applications beyond the ones mentioned here. Its unique structure and multifaceted properties make it an intriguing subject for further investigation across various scientific disciplines .
Eigenschaften
IUPAC Name |
benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-17-9-11-20(12-10-17)29-13-18(2)14-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-7-5-4-6-8-19/h4-12,18H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWWEZHVXSDMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

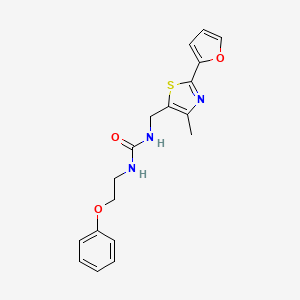

![N-(1-cyanocyclohexyl)-2-[(4,5-dithiophen-2-yl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2906274.png)
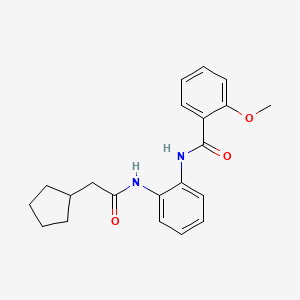

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2906278.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide](/img/structure/B2906280.png)
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2906281.png)
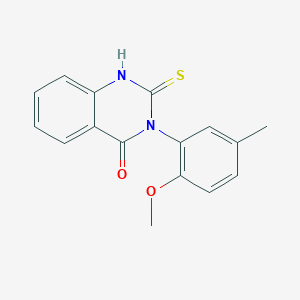
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)
![N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2906287.png)
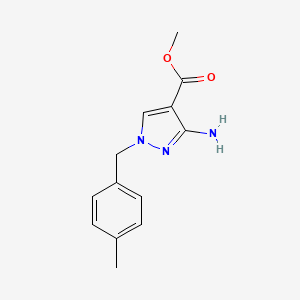
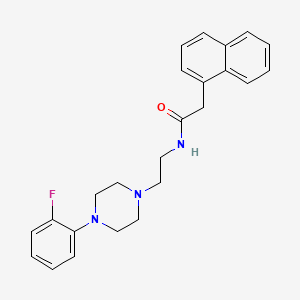
![[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2906292.png)